molecular formula C16H24N2O7S B6029634 1-Ethylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine;oxalic acid

1-Ethylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B6029634
M. Wt: 388.4 g/mol
InChI Key: OBUBDWOARMNOJE-UHFFFAOYSA-N
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Description

1-Ethylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine;oxalic acid is an organic compound with the molecular formula C16H24N2O7S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine typically involves the reaction of 4-methoxybenzyl chloride with piperazine in the presence of a base, followed by the introduction of an ethylsulfonyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 1-Ethylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: A similar compound with a methoxy group on the phenyl ring.

    1-(Ethylsulfonyl)piperazine: A compound with an ethylsulfonyl group attached to the piperazine ring.

Uniqueness

1-Ethylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine is unique due to the presence of both the ethylsulfonyl and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-ethylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S.C2H2O4/c1-3-20(17,18)16-10-8-15(9-11-16)12-13-4-6-14(19-2)7-5-13;3-1(4)2(5)6/h4-7H,3,8-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUBDWOARMNOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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